(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine
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Overview
Description
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine is a chiral amine with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with an isopropyl group at the nitrogen atom and a methoxy group at the fourth carbon atom. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For instance, the compound can be synthesized via the organocatalytic addition of dithiomalonates to nitrostyrenes under “on water” conditions . This method employs low loading (0.5 mol%) of organocatalysts and provides high enantioselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using robust and scalable catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine has several scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The isopropyl and methoxy substituents contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methyl-3-hexanol: A pheromone of ants with a similar chiral structure.
(S)-4-Methyl-3-hexanone: Another pheromone with a chiral methyl branching and an α-oxygenated carbon center.
Uniqueness
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
(3S,4S)-1-Isopropyl-4-methoxypyrrolidin-3-amine, also known as 1-Isopropyl-4-methoxypyrrolidin-3-amine dihydrochloride, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an isopropyl and a methoxy group, enhancing its chemical reactivity and biological interactions.
- Molecular Formula : C8H18N2O
- CAS Number : 1390654-58-6
- IUPAC Name : 4-methoxy-1-propan-2-ylpyrrolidin-3-amine; dihydrochloride
- Molecular Weight : 190.16 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes and receptors involved in neurotransmission and cellular signaling pathways. The specific mechanisms are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems, particularly those involving GABA (gamma-Aminobutyric acid).
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting a potential application in developing new antimicrobial agents. For instance, research has demonstrated that related compounds can inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic processes.
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways or inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved.
Research Findings
Study Focus | Findings |
---|---|
Antimicrobial Activity | Exhibited significant inhibition against Gram-positive and Gram-negative bacteria in laboratory settings. |
Anticancer Activity | Induced apoptosis in various cancer cell lines; further mechanistic studies are ongoing. |
Neurotransmitter Interaction | Potential modulation of GABAergic activity, suggesting implications for neurological disorders. |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
- Cancer Cell Line Studies : In vitro analysis on human breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-methoxy-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H18N2O/c1-6(2)10-4-7(9)8(5-10)11-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
RCRIZLJMLOJTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C(C1)OC)N |
Origin of Product |
United States |
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